![molecular formula C14H13N3O2 B2785237 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one CAS No. 571153-80-5](/img/structure/B2785237.png)
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one
Overview
Description
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a heterocyclic compound with a unique structure that makes it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one is not fully understood. However, it is believed to act through the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects
Studies have shown that this compound can modulate the levels of various cytokines and chemokines that are involved in inflammation. It has also been found to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the major advantages of 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one is its unique structure, which makes it a promising candidate for drug development. However, its limited solubility in water and low bioavailability are some of the limitations that need to be addressed in future studies.
Future Directions
There are several future directions for research on 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one. These include:
1. Further investigation of its mechanism of action to better understand its therapeutic potential.
2. Development of more efficient synthesis methods to improve its solubility and bioavailability.
3. Testing its efficacy in clinical trials for the treatment of various diseases.
4. Exploration of its potential use in combination therapy with other drugs.
5. Investigation of its effects on other physiological and biochemical pathways.
Conclusion
This compound is a promising compound that has potential therapeutic applications for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods. Its unique structure and properties make it a promising candidate for drug development.
Synthesis Methods
The synthesis of 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one involves a multi-step process that begins with the reaction of 2-aminonicotinic acid with ethyl acetoacetate to form an intermediate product. This intermediate product is then reacted with 1,2-diaminocyclohexane to form the final product.
Scientific Research Applications
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-13-6-5-12(15-16-13)14(19)17-8-7-10-3-1-2-4-11(10)9-17/h1-6H,7-9H2,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRNXZMWTYNVRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NNC(=O)C=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331739 | |
Record name | 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26669927 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
571153-80-5 | |
Record name | 3-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1H-pyridazin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.